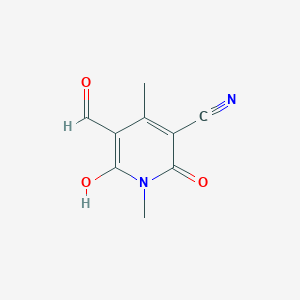
(5Z)-5-(hydroxymethylidene)-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-HYDROXYMETHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a nitrile group, and a hydroxy methylene group
Preparation Methods
The synthesis of 5-[(Z)-1-HYDROXYMETHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiohydantoin derivatives under microwave irradiation . The reaction conditions often involve the use of ethanol as a solvent and a base such as sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.
Cyclization: Under certain conditions, it can undergo cyclization to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions but can include various substituted pyridine derivatives and cyclic compounds.
Scientific Research Applications
5-[(Z)-1-HYDROXYMETHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its biological activity against certain diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy methylene group plays a crucial role in its binding affinity and specificity. Additionally, its nitrile group can participate in hydrogen bonding and other interactions that stabilize its binding to target molecules .
Comparison with Similar Compounds
Similar compounds to 5-[(Z)-1-HYDROXYMETHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE include various pyridine derivatives and hydantoin derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
Pyridazinone derivatives: These compounds have a similar pyridine ring structure but differ in their functional groups and biological activities.
Hydantoin derivatives: These compounds are known for their anticonvulsant activity and have a similar core structure but different substituents.
The uniqueness of 5-[(Z)-1-HYDROXYMETHYLIDENE]-1,4-DIMETHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-formyl-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O3/c1-5-6(3-10)8(13)11(2)9(14)7(5)4-12/h4,14H,1-2H3 |
InChI Key |
YERDGBGLFIQWHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=O)O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















